molecular formula C26H25NO4 B14850174 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)butanoic acid

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)butanoic acid

Katalognummer: B14850174
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: GDEPOIOGYIIIMC-OSPHWJPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid.

    Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Purification: The final product is purified using techniques such as chromatography to obtain (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe in high purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Serves as a building block for the development of bioactive peptides and proteins.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R)-3-methylglutamate: Another amino acid derivative with a similar structure but lacking the trifluoromethyl group.

    (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: A precursor used in the synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe.

Uniqueness

The presence of the trifluoromethyl group in (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe distinguishes it from other similar compounds. This group enhances the compound’s stability, bioactivity, and overall chemical properties, making it a valuable tool in peptide synthesis and various research applications.

Eigenschaften

Molekularformel

C26H25NO4

Molekulargewicht

415.5 g/mol

IUPAC-Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C26H25NO4/c1-16-11-13-18(14-12-16)17(2)24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,17,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1

InChI-Schlüssel

GDEPOIOGYIIIMC-OSPHWJPCSA-N

Isomerische SMILES

CC1=CC=C(C=C1)[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

CC1=CC=C(C=C1)C(C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.